N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide
Description
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide is a complex organic compound that features an imidazole ring, a hexyl chain, and a benzamide group
Properties
CAS No. |
88138-22-1 |
|---|---|
Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[2-(6-imidazol-1-ylhexoxy)-5-methylphenyl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-19-11-12-22(21(17-19)25-23(27)20-9-5-4-6-10-20)28-16-8-3-2-7-14-26-15-13-24-18-26/h4-6,9-13,15,17-18H,2-3,7-8,14,16H2,1H3,(H,25,27) |
InChI Key |
NOCQEDOVOICXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the attachment of the hexyl chain and the benzamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and specific catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hexyl chain and benzamide group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another imidazole-containing compound with different structural features.
1,3-Benzothiazol-2-yl-arylamides: Compounds with similar biological activities but different core structures.
Uniqueness
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
N-(2-((6-(1H-Imidazol-1-yl)hexyl)oxy)-5-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₅N₃O₂
- Molecular Weight : 313.41 g/mol
- IUPAC Name : this compound
This structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways associated with inflammation and cancer progression.
Antitumor Activity
Several studies have investigated the antitumor properties of benzamide derivatives, including this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The imidazole moiety contributes to the anti-inflammatory effects observed in preclinical models. Compounds similar to this compound have been reported to reduce cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Preclinical Trials
In preclinical trials involving animal models, the compound was evaluated for its pharmacokinetics and toxicity profile. Notably:
- Toxicity Assessment : A study indicated that while the compound showed promising efficacy against tumors, it also exhibited some adverse effects such as hepatotoxicity at higher doses. This necessitated further optimization of the dosing regimen to maximize therapeutic benefits while minimizing risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
